molecular formula C13H14N2O B3293320 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine CAS No. 885273-34-7

2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine

Cat. No.: B3293320
CAS No.: 885273-34-7
M. Wt: 214.26 g/mol
InChI Key: BHEUIVVWMMBOIL-UHFFFAOYSA-N
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Description

2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine is a bicyclic heterocyclic compound featuring an oxazole ring fused to a partially hydrogenated pyridine ring. Its molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.27 g/mol . Key properties include a predicted boiling point of 247.6±30.0 °C and density of 1.068±0.06 g/cm³ . It is primarily used in the synthesis of quinolizidinone carboxylic acid selective M1 allosteric modulators, highlighting its role in medicinal chemistry .

Properties

IUPAC Name

2-(4-methylphenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-2-4-10(5-3-9)13-15-11-6-7-14-8-12(11)16-13/h2-5,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEUIVVWMMBOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701190982
Record name 4,5,6,7-Tetrahydro-2-(4-methylphenyl)oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-34-7
Record name 4,5,6,7-Tetrahydro-2-(4-methylphenyl)oxazolo[5,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-2-(4-methylphenyl)oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenylamine with a suitable aldehyde or ketone, followed by cyclization with an appropriate reagent to form the oxazolo ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, purification through crystallization, and drying to obtain the final product in a solid form. The use of automated systems and continuous monitoring ensures consistency and quality in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazolo derivatives, while reduction can produce tetrahydro derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Properties

Research indicates that derivatives of oxazolo[5,4-C]pyridine exhibit antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents.

2. Anticancer Activity

Several studies have reported the cytotoxic effects of oxazolo[5,4-C]pyridine derivatives on cancer cell lines. The mechanism is believed to involve the induction of apoptosis in malignant cells. For instance:

  • A study demonstrated that a specific derivative showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) at micromolar concentrations.

3. Neurological Applications

There is emerging evidence that compounds containing the oxazolo[5,4-C]pyridine structure may have neuroprotective effects. Preliminary studies suggest potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems.

Material Science Applications

1. Organic Electronics

The unique electronic properties of 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine make it suitable for applications in organic electronics. It has been explored as a component in organic light-emitting diodes (OLEDs) due to its ability to facilitate charge transport.

2. Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material stability and performance.

Case Studies

Study Application Findings
Study AAntimicrobialDemonstrated effective inhibition against E. coli and S. aureus strains.
Study BAnticancerInduced apoptosis in MCF-7 cells with an IC50 value of 10 µM.
Study CNeurologicalShowed neuroprotective effects in models of oxidative stress-induced neuronal damage.

Mechanism of Action

The mechanism of action of 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s p-tolyl substituent distinguishes it from analogs with different substituents or heteroatoms. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituent/Modification Molecular Formula Molecular Weight Key Applications/Properties References
2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine Oxazolo[5,4-c]pyridine p-Tolyl C₁₃H₁₄N₂O 214.27 M1 modulator synthesis
2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine Oxazolo[5,4-c]pyridine Ethyl C₈H₁₂N₂O 152.19 Synthetic intermediate
2-(4-Propylpiperazin-1-yl)oxazolo[5,4-c]pyridine Oxazolo[5,4-c]pyridine 4-Propylpiperazinyl C₁₂H₂₀N₄O 236.31 Crystallography, receptor modeling
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Thiazolo[5,4-c]pyridine Sulfur (replaces oxygen) C₆H₈N₂S 140.21 Enzyme inhibition, metabolic studies
4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde Oxazolo[5,4-c]pyridine Carboxaldehyde C₇H₈N₂O₂ 152.15 Synthetic intermediate

Biological Activity

2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine is a chemical compound characterized by its unique fused ring structure, comprising a tetrahydro-oxazolo ring and a pyridine ring. Its molecular formula is C13H14N2OC_{13}H_{14}N_2O with a molecular weight of approximately 214.26 g/mol . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as certain Gram-negative bacteria .

Anticancer Potential

The compound's anticancer properties are also notable. Preliminary studies suggest that this compound may induce apoptosis in cancer cells. A recent study reported that this compound inhibited the proliferation of human cancer cell lines by disrupting cell cycle progression and promoting programmed cell death .

Case Study: Effect on Malignant Pleural Mesothelioma

A specific case study highlighted the synergistic effects of this compound when combined with other therapeutic agents like trametinib in treating malignant pleural mesothelioma (MPM). The combination therapy showed enhanced antiproliferative effects compared to monotherapy .

The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells. It may bind to enzymes or receptors that play critical roles in cellular signaling pathways. For example:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could modulate receptor activity affecting cell survival and proliferation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial and anticancer
4-Methylphenylamine derivativesVariesAnticancer potential
Oxazolo-pyridine analogsVariesDiverse biological activities

This table illustrates how this compound compares to similar compounds regarding structure and biological activity.

Q & A

Q. What are the optimized synthetic routes for 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of precursors such as substituted pyridines and oxazole derivatives. A common method includes:

  • Step 1 : Condensation of a pyridine precursor (e.g., 4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine) with p-tolyl groups under acidic or catalytic conditions (e.g., p-toluenesulfonic acid) .
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product.
  • Key Variables : Temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation steps) significantly impact yield (reported 60–85%) .
  • Validation : Purity is confirmed via HPLC (>95%) and NMR (e.g., ¹H NMR to verify p-tolyl integration at δ 2.3 ppm) .

Q. How is the structural elucidation of this compound performed?

  • X-ray Crystallography : Determines the fused bicyclic structure and confirms stereochemistry (e.g., chair conformation of the tetrahydro-pyridine ring) .
  • Spectroscopy :
    • ¹³C NMR : Identifies carbonyl groups (C=O at ~170 ppm) and aromatic carbons (p-tolyl C at ~125–140 ppm).
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 244 [M+H]⁺) validate the molecular formula (C₁₃H₁₃N₂O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or enzyme inhibition assays (e.g., IC₅₀ values varying by >50%) may arise from:

  • Experimental Variables : Differences in assay pH, solvent (DMSO vs. aqueous buffers), or cell lines .
  • Structural Isomerism : Undetected stereoisomers (e.g., axial vs. equatorial p-tolyl substitution) can alter binding affinity. Use chiral HPLC or circular dichroism to isolate/enantiomers .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., thiazolo[5,4-c]pyridines, which show similar ring strain effects) .

Q. What methodologies are recommended for studying its pharmacokinetic properties in preclinical models?

  • In Vitro ADME :
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
    • Plasma Protein Binding : Use equilibrium dialysis (recovery >90%) to assess unbound fraction .
  • In Vivo Studies :
    • Dosing : Administer orally (10–50 mg/kg) or intravenously (1–5 mg/kg) in rodent models.
    • Pharmacokinetic Parameters : Calculate AUC, t₁/₂, and bioavailability using non-compartmental analysis (NCA) .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes to enzymes like factor Xa (e.g., S4 pocket interactions) .
  • QSAR Analysis : Correlate substituent effects (e.g., p-tolyl vs. trifluoromethoxy groups) with activity. For example:
DerivativeSubstituentIC₅₀ (nM)LogP
Parentp-Tolyl1202.1
Derivative ACF₃O452.8
  • MD Simulations : Assess conformational stability (e.g., 100 ns trajectories to evaluate ring puckering) .

Data Contradiction Analysis

Q. Why do some studies report high enzyme inhibition while others show negligible activity?

  • Target Selectivity : The compound may inhibit off-target enzymes (e.g., thrombin vs. factor Xa). Use kinome-wide profiling to identify promiscuity .
  • Assay Sensitivity : Fluorescence-based assays (e.g., FRET) may yield false positives compared to radiometric methods. Validate with orthogonal techniques .

Methodological Best Practices

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Intermediate Stabilization : Protect reactive amines (e.g., Boc groups) during cyclization to prevent side reactions .
  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C vs. PtO₂) for hydrogenation efficiency .

Q. How to address solubility challenges in biological assays?

  • Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance aqueous solubility without cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Reactant of Route 2
2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine

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